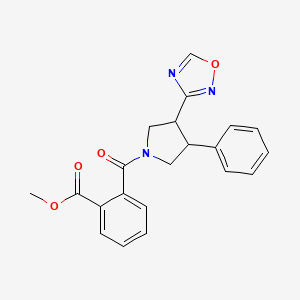

Methyl 2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

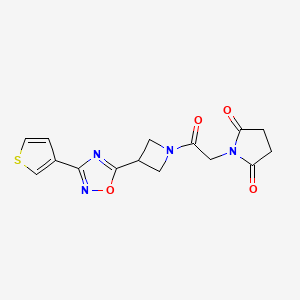

1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is a common scaffold in drug discovery and is found in many experimental, investigational, and marketed drugs .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles has gained momentum due to their versatility in drug discovery . They can be synthesized from different types of organic compounds at ambient temperature .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents on the oxadiazole ring .Physical And Chemical Properties Analysis

1,2,4-Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Wissenschaftliche Forschungsanwendungen

Synthesis and Mesomorphic Behavior

A study by Han et al. (2010) discusses the synthesis of 1,3,4-oxadiazole derivatives, exhibiting mesomorphic behavior with cholesteric and nematic/smectic A mesophases, emphasizing their potential in liquid crystal displays and photoluminescent properties for optical applications (Han, Wang, Zhang, & Zhu, 2010).

Structural Characterization

Meyer et al. (2003) provided structural characterization of oxadiazole derivatives, highlighting their significance as spacers in synthesizing potential non-peptide angiotensin receptor antagonists, underscoring their pharmaceutical applications (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

Chemosensing Abilities

Ma et al. (2013) reported on the development of novel anion sensors based on 1,3,4-oxadiazole derivatives, capable of selectively sensing fluoride ions, demonstrating their utility in environmental monitoring and chemical sensing (Ma, Li, Zong, Men, & Xing, 2013).

Corrosion Inhibition

Kalia et al. (2020) explored the effectiveness of synthesized oxadiazole derivatives as corrosion inhibitors for mild steel, presenting a potential application in the protection of industrial materials (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Antimicrobial Activities

Dawood, Farag, and Abdel‐Aziz (2005) synthesized 1,3,4‐oxadiazole derivatives, evaluating them for their antimicrobial efficacy, thereby indicating their potential in developing new antimicrobial agents (Dawood, Farag, & Abdel‐Aziz, 2005).

Advanced Materials Application

Kareem et al. (2021) investigated the synthesis of hybrid polymers by grafting 1,3,4-triazole and 1,2,4-oxadiazle moieties onto polyvinyl chloride, studying their biological activity, which could have implications in biomedicine and materials science (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, depending on the specific disease-causing organism they are designed to combat .

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target, potentially inhibiting its function .

Biochemical Pathways

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may interfere with essential biochemical pathways of the disease-causing organisms, leading to their inhibition .

Result of Action

Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may inhibit the growth or function of disease-causing organisms .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-27-21(26)16-10-6-5-9-15(16)20(25)24-11-17(14-7-3-2-4-8-14)18(12-24)19-22-13-28-23-19/h2-10,13,17-18H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKSTLZEUAYUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)

![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)

![N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2941301.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)

![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2941309.png)

![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)